N-Isopropylacrylamide
CAS No.: 25189-55-3
Cat. No.: VC20740130
Molecular Formula: C6H11NO
Molecular Weight: 113.16 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 25189-55-3 |
---|---|
Molecular Formula | C6H11NO |
Molecular Weight | 113.16 g/mol |
IUPAC Name | N-propan-2-ylprop-2-enamide |
Standard InChI | InChI=1S/C6H11NO/c1-4-6(8)7-5(2)3/h4-5H,1H2,2-3H3,(H,7,8) |
Standard InChI Key | QNILTEGFHQSKFF-UHFFFAOYSA-N |
SMILES | CC(C)NC(=O)C=C |
Canonical SMILES | CC(C)NC(=O)C=C |
Colorform | Crystalline solid Cream-colored powde |
Melting Point | 64.0 °C 64 °C |
Physical and Chemical Properties of N-Isopropylacrylamide
Basic Properties
N-Isopropylacrylamide has a molecular formula of C₆H₁₁NO and a molecular weight of 113.16 g/mol . It exists as a solid at room temperature and requires refrigeration for storage to maintain stability . Table 1 summarizes the key physical and chemical properties of NIPAM.
Table 1: Physical and Chemical Properties of N-Isopropylacrylamide
Solubility and Thermal Behavior
The thermal sensitivity of NIPAM-based polymers can be modified through copolymerization with other monomers, allowing researchers to fine-tune the LCST for specific applications . This adaptability further enhances the versatility of NIPAM in various research and industrial contexts.
Synthesis Methods for N-Isopropylacrylamide
Industrial Synthesis
One of the most efficient industrial methods for synthesizing N-Isopropylacrylamide involves the reaction between acrylonitrile and isopropyl alcohol . This process offers a relatively high yield and can be scaled up for commercial production. The reaction typically requires catalysts and specific conditions to achieve optimal results.
A detailed industrial synthesis example from a Chinese patent (CN107445856, 2017) describes the following procedure:
-
In a 200-liter stainless steel tank, 10.6 kg of acrylonitrile, 12.6 kg of isopropanol, and 0.1 kg of 1,4-benzenediol are combined.
-
0.15 kg of tetra-n-butylammonium chloride and 51.5 kg of 45% sulfuric acid are added dropwise at 20-40°C.
-
The reaction is completed at 40-50°C for 1 hour after the dropwise addition.
-
25% aqueous ammonia is added to adjust the pH to approximately 8.
-
After separation and extraction with water at 85°C, the aqueous phase is cooled to 5°C and stirred for 2 hours.
-
The solids are collected via centrifugation and dried at 40-50°C under vacuum.
This method yields 18.6 kg of N-isopropylacrylamide with a yield of 82.3% and a purity of 98.1% .
Laboratory Synthesis and Purification
In laboratory settings, N-Isopropylacrylamide can be purified through fractionation under reduced pressure, followed by recrystallization of the solid distillate from hexane (melting point 59°C), benzene (melting point 62°C), or a mixture of benzene and hexane (melting point 62-63°C) . To prevent polymerization during storage, it is recommended to add a small amount (0.05%) of 4-tert-butylcatechol as a stabilizer .
Commercial NIPAM is often stabilized with methoxyphenol (MEHQ) to prevent premature polymerization during storage . This stabilization is crucial for maintaining the quality and reactivity of the monomer, especially when stored for extended periods.
Applications of N-Isopropylacrylamide
Biomedical Applications
The biomedical field represents the most significant area of application for N-Isopropylacrylamide, accounting for a substantial portion of research publications. Figure 1 illustrates the distribution of NIPAM research across different biomedical applications.
Table 2: Distribution of NIPAM Research in Biomedical Applications
Application Area | Percentage of Research Articles | Reference |
---|---|---|
Drug Delivery | 49% | |
Tissue Engineering | 29% | |
Stem Cell Technology | 9% | |
Other Applications | 13% |
Drug Delivery Systems
NIPAM-based hydrogels are extensively investigated for controlled delivery of active molecules . The thermo-responsive nature of these hydrogels allows for temperature-triggered release of drugs, offering precise temporal and spatial control over drug administration. When the temperature exceeds the LCST (approximately 33°C), the polymer network contracts, potentially expelling the encapsulated drugs or altering their release rate .
Tissue Engineering and Regenerative Medicine
In tissue engineering, NIPAM-based materials serve as scaffolds for cell growth and tissue development . The temperature-sensitive properties of these materials facilitate cell attachment and detachment without enzymatic treatments, which can be beneficial for preserving cell integrity and function. Additionally, these materials can be designed to mimic the extracellular matrix, providing a supportive environment for tissue regeneration .
Cell Encapsulation and Culture
The smart encapsulation of cells represents another promising application of NIPAM-based hydrogels . These hydrogels can provide a three-dimensional environment that supports cell viability and function while allowing for controlled release or recovery of cells through temperature modulation. This approach has significant implications for cell-based therapies and regenerative medicine.
Industrial Applications
Beyond biomedical applications, NIPAM finds use in various industrial contexts:
-
As binders in textiles, paper, adhesives, detergents, and cosmetics
-
In the production of smart materials that respond to environmental stimuli
The versatility of NIPAM in forming copolymers with various synthetic polymers and biomolecules has expanded its potential applications across multiple industries .
Research Trends and Future Directions
Research on NIPAM has shown exponential growth over the past decade, with continuous expansion anticipated in the coming years . Recent advances in three-dimensional bioprinting technology are expected to contribute significantly to the design of new devices and medical tools that incorporate NIPAM hydrogels for thermal stimuli response needs .
The most promising polymers for enhancing the biodegradability of NIPAM hydrogels include poly(ethylene glycol) (PEG) and/or poly(ε-caprolactone) (PCL), while biocompatibility is primarily achieved through copolymerization with biopolymers . These developments suggest that future research will likely focus on improving the biocompatibility, biodegradability, and functionality of NIPAM-based materials for specific applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume